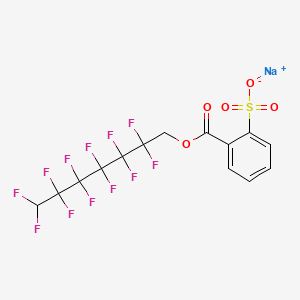
Sodium 1-(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) 2-sulphonatobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1-(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) 2-sulphonatobenzoate is a fluorinated surfactant known for its unique properties, including high thermal stability, chemical resistance, and low surface tension. This compound is often used in various industrial applications due to its ability to reduce surface tension in aqueous solutions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) 2-sulphonatobenzoate typically involves the following steps:
Fluorination: The starting material, heptane, undergoes fluorination to introduce fluorine atoms at specific positions.
Sulfonation: The fluorinated heptane is then subjected to sulfonation to introduce the sulfonate group.
Benzoate Formation: The sulfonated fluorinated heptane is reacted with benzoic acid to form the final compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination and sulfonation processes, followed by purification steps to ensure high purity and yield. The reaction conditions are carefully controlled to optimize the efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 1-(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) 2-sulphonatobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Sodium 1-(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) 2-sulphonatobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological assays and experiments to study cell membranes and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate drugs.
Industry: Utilized in the production of coatings, adhesives, and lubricants due to its unique surface-active properties.
Wirkmechanismus
The mechanism of action of Sodium 1-(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) 2-sulphonatobenzoate involves its ability to reduce surface tension and interact with various molecular targets. The compound can form micelles in aqueous solutions, which can encapsulate hydrophobic molecules and enhance their solubility. This property is particularly useful in drug delivery and other applications where solubility is a key factor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium 1-(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) 2-sulphonatobenzoate: Known for its high thermal stability and chemical resistance.
This compound: Similar in structure but may have different functional groups or chain lengths.
Uniqueness
The uniqueness of this compound lies in its combination of fluorinated and sulfonated groups, which provide exceptional thermal stability, chemical resistance, and surface-active properties. These characteristics make it highly valuable in various industrial and scientific applications.
Eigenschaften
CAS-Nummer |
29811-19-6 |
|---|---|
Molekularformel |
C14H7F12NaO5S |
Molekulargewicht |
538.24 g/mol |
IUPAC-Name |
sodium;2-(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxycarbonyl)benzenesulfonate |
InChI |
InChI=1S/C14H8F12O5S.Na/c15-9(16)11(19,20)13(23,24)14(25,26)12(21,22)10(17,18)5-31-8(27)6-3-1-2-4-7(6)32(28,29)30;/h1-4,9H,5H2,(H,28,29,30);/q;+1/p-1 |
InChI-Schlüssel |
MQLGEVBWKKFBQN-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Dihydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-4-one](/img/structure/B13419650.png)
![rel-N-[(1R,4S)-1,2,3,4-Tetrahydro-4-phenyl-1-naphthalenyl]acetamide](/img/structure/B13419651.png)
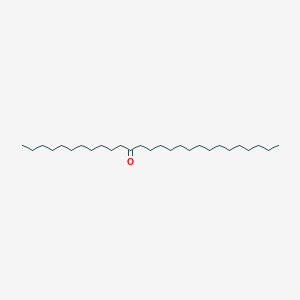
![Benzene,1,2,3,4,5-pentafluoro-6-[(1,2,2-trifluoroethenyl)oxy]-](/img/structure/B13419660.png)
![(1R,10R,11R)-12,12-difluoro-11-hydroxy-8,13-dioxa-2,4-diazatricyclo[8.2.1.02,7]tridecane-3,5-dione](/img/structure/B13419664.png)
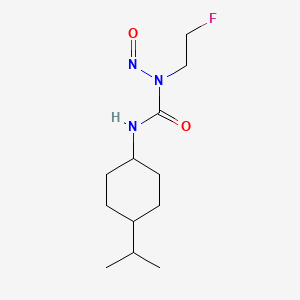
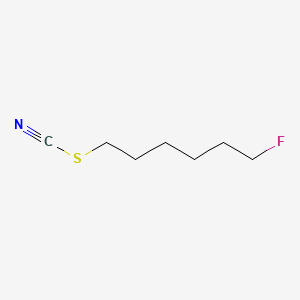
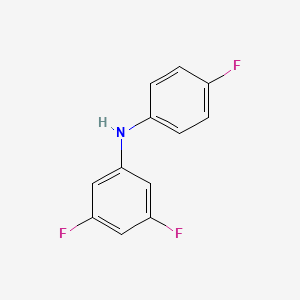

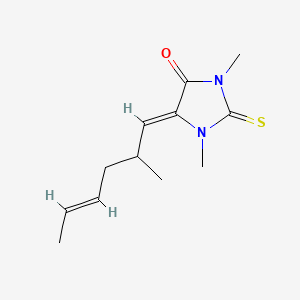
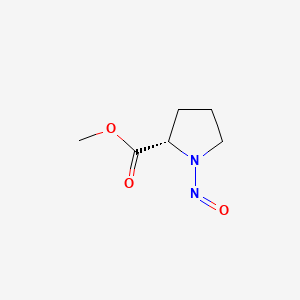
![1-(3,5-Dihydroxyphenyl)-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethanone](/img/structure/B13419701.png)
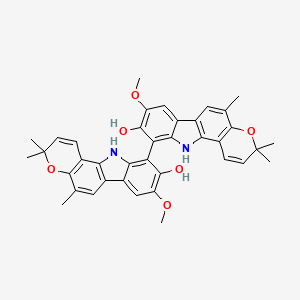
![(4aR,6S,7R,8R,8aR)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13419736.png)
